molecular formula C10H11N3 B1266348 1-Benzyl-1H-pyrazol-4-amine CAS No. 28466-62-8

1-Benzyl-1H-pyrazol-4-amine

Cat. No. B1266348
Key on ui cas rn: 28466-62-8
M. Wt: 173.21 g/mol
InChI Key: HKIIDGKOOZXNQC-UHFFFAOYSA-N
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Patent
US08288403B2

Procedure details

A mixture of 1-benzyl-4-nitro-1H-pyrazole (33 mg, 0.162 mmol) and 10% Pd/C (10 mg) was stirred under an hydrogen atmosphere at rt for 12 h. The catalyst was filtered off, washed with methanol and the solvent was removed under reduced pressure to give the title compound as dark brown oil (27.4 mg, 97%). MS ISP (m/e): 174.2.3 (100) [(M+H)+].
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd]>[CH2:1]([N:8]1[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
33 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)[N+](=O)[O-]
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an hydrogen atmosphere at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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